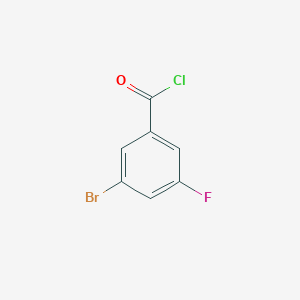

3-Bromo-5-fluorobenzoyl chloride

Description

BenchChem offers high-quality 3-Bromo-5-fluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMMCYNLNAUIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382597 | |

| Record name | 3-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-90-2 | |

| Record name | 3-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluorobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department]

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzoyl chloride, a halogenated aromatic acyl chloride of significant interest in synthetic chemistry. We will delve into its fundamental chemical and physical properties, outline a standard laboratory-scale synthesis protocol, discuss its reactivity and key applications as a versatile building block in medicinal chemistry and materials science, and provide essential safety and handling information. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Halogenated Benzoyl Chlorides

Halogenated benzoyl chlorides are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of complex molecules. The presence of halogen substituents on the aromatic ring profoundly influences the reactivity of the acyl chloride group and provides handles for further functionalization, for instance, through cross-coupling reactions. The specific arrangement of a bromine and a fluorine atom at the meta-positions in 3-Bromo-5-fluorobenzoyl chloride offers a unique combination of electronic and steric properties, making it a valuable reagent for the targeted synthesis of novel compounds with potential applications in pharmaceuticals and advanced materials.

Molecular Identity and Physicochemical Properties

Molecular Formula: C₇H₃BrClFO

Molecular Weight: 237.45 g/mol

The structural and key physicochemical properties of 3-Bromo-5-fluorobenzoyl chloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 887266-90-2 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 250 °C at 760 mmHg | [1][2] |

| Density | 1.742 g/cm³ | [1][2] |

| Flash Point | 105 °C | [1][2] |

| Refractive Index | 1.561 | [2] |

| Storage Temperature | 0-8 °C | [1] |

Note: Physical properties are sourced from chemical suppliers and may represent typical values.

Synthesis of 3-Bromo-5-fluorobenzoyl Chloride

The most common and straightforward method for the preparation of 3-Bromo-5-fluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective chlorinating agent for this transformation.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent elimination of sulfur dioxide and a chloride ion, followed by the attack of the chloride ion on the carbonyl carbon, yields the desired acyl chloride.

Experimental Protocol: Synthesis from 3-Bromo-5-fluorobenzoic Acid

Materials:

-

3-Bromo-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂), excess (e.g., 2-3 equivalents)

-

Anhydrous toluene or dichloromethane (optional, as solvent)

-

Dry glassware (round-bottom flask, reflux condenser with a drying tube)

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-Bromo-5-fluorobenzoic acid. If a solvent is used, add anhydrous toluene or dichloromethane.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the flask in a well-ventilated fume hood. The reaction can be run neat or in an inert solvent.

-

Reaction: Gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude 3-Bromo-5-fluorobenzoyl chloride is then purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices:

-

Dry Glassware and Anhydrous Conditions: Acyl chlorides and thionyl chloride are highly reactive towards water. Any moisture will lead to the hydrolysis of the product back to the carboxylic acid and the decomposition of the reagent, reducing the yield and purity.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and helps to drive the reaction to completion.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Fume Hood: The reaction evolves toxic and corrosive gases (HCl and SO₂), making it imperative to perform the synthesis in a well-ventilated fume hood.

Reactivity and Applications in Drug Discovery and Development

3-Bromo-5-fluorobenzoyl chloride is a versatile building block primarily due to the reactivity of its acyl chloride group and the presence of two distinct halogen atoms on the aromatic ring.

Key Reactions and Mechanistic Insights

The acyl chloride functionality is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles to form stable amide and ester linkages. This is a cornerstone of many synthetic strategies in medicinal chemistry.

The bromine atom on the aromatic ring is susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 3-position, further diversifying the molecular scaffolds that can be accessed from this starting material. The fluorine atom, on the other hand, is generally less reactive in these coupling reactions, allowing for selective functionalization at the bromine position.

Role in Medicinal Chemistry

The incorporation of fluorine and bromine atoms into drug candidates can have several beneficial effects. Fluorine substitution is known to often enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. Bromine can also contribute to binding interactions and serves as a useful synthetic handle.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions must be observed when handling 3-Bromo-5-fluorobenzoyl chloride.

Hazard Identification

Based on data for the compound and structurally similar molecules, 3-Bromo-5-fluorobenzoyl chloride is expected to be corrosive and harmful.

-

Hazard Statements:

-

Signal Word: Danger[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. For operations with a risk of splashing, a face shield is recommended.[3]

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Incompatible Materials: Keep away from water, strong bases, and alcohols, as it can react violently.

-

Spill Response: In case of a spill, absorb with an inert, dry material and place in an appropriate container for disposal. Do not use water to clean up spills.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage is at 0-8 °C.[1] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to maintain its quality over time.

Conclusion

3-Bromo-5-fluorobenzoyl chloride is a valuable and versatile synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its unique combination of a reactive acyl chloride group and two distinct halogen atoms on the aromatic ring allows for a wide range of chemical transformations, enabling the synthesis of complex and novel molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

-

3-bromo-5-fluorobenzoyl Chloride CAS NO.887266-90-2 - LookChem. Available from: [Link]

Sources

Synthesis of 3-Bromo-5-fluorobenzoyl chloride from 3-bromo-5-fluorobenzoic acid

Executive Summary

This technical guide outlines the optimized synthesis of 3-bromo-5-fluorobenzoyl chloride (CAS 887266-90-2) from its corresponding carboxylic acid precursor. This acid chloride is a critical electrophilic scaffold in medicinal chemistry, widely employed in the synthesis of kinase inhibitors and metabotropic glutamate receptor antagonists.

While multiple chlorination pathways exist, this guide prioritizes the Thionyl Chloride (

Chemical Identity & Properties

| Parameter | Specification |

| Target Compound | 3-Bromo-5-fluorobenzoyl chloride |

| CAS Number | 887266-90-2 |

| Molecular Formula | |

| Molecular Weight | 237.45 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~250.1°C (at 760 mmHg) |

| Density | 1.742 g/cm³ |

| Storage | Inert atmosphere ( |

Part 1: Strategic Reagent Selection

The conversion of 3-bromo-5-fluorobenzoic acid to its acid chloride requires overcoming the electron-withdrawing nature of the fluorine and bromine substituents, which deactivate the carbonyl carbon toward initial nucleophilic attack by the chlorinating agent.

Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride

| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |

| Reaction Type | Thermal / Reflux | Mild / Room Temperature |

| By-products | ||

| Purification | Distillation often required to remove excess reagent. | Volatiles remove easily in vacuo. |

| Scalability | High (Industrial Standard). | Medium (Lab/Pilot scale). |

| Cost Efficiency | High. | Moderate to Low. |

| Recommendation | Preferred for >10g scale. | Preferred for <1g or sensitive substrates. |

Expert Insight: For this specific substrate, the

Part 2: Mechanism of Action (DMF Catalysis)

The reaction relies on the Vilsmeier-Haack type mechanism. Uncatalyzed thionyl chloride reacts sluggishly with electron-deficient benzoic acids. The addition of catalytic DMF is non-negotiable for efficient conversion.

Mechanistic Pathway[1]

-

Activation: DMF reacts with

to form the electrophilic chloroiminium species (Vilsmeier reagent). -

Attack: The carboxylic acid attacks the highly reactive Vilsmeier reagent, forming an activated acyl-amidinium intermediate.

-

Substitution: Chloride ion attacks the carbonyl, releasing the acid chloride and regenerating DMF.

Figure 1: Catalytic cycle of DMF-mediated acid chloride synthesis. The regeneration of DMF allows for substoichiometric loading (1-5 mol%).

Part 3: Experimental Protocol

Objective: Synthesis of 50g of 3-bromo-5-fluorobenzoyl chloride.

Reagents & Equipment[2]

-

Substrate: 3-Bromo-5-fluorobenzoic acid (50.0 g, 228 mmol).

-

Reagent: Thionyl Chloride (81.5 g, 50 mL, 685 mmol, ~3 equiv).

-

Catalyst: DMF (0.5 mL, catalytic).

-

Solvent: None (Neat) or Toluene (if temperature control is needed).

-

Apparatus: 250 mL Round-bottom flask, reflux condenser,

drying tube or

Step-by-Step Methodology

-

System Preparation:

-

Oven-dry all glassware. Assemble the reaction flask with a magnetic stir bar and reflux condenser.

-

Connect the top of the condenser to a caustic scrubber (10% NaOH) to neutralize evolved

and

-

-

Charging:

-

Charge 3-bromo-5-fluorobenzoic acid (50.0 g) into the flask.

-

Add Thionyl Chloride (50 mL) carefully.

-

Critical Step: Add DMF (0.5 mL) dropwise. Observation: Immediate vigorous bubbling (gas evolution) will occur upon DMF addition.

-

-

Reaction (Reflux):

-

Heat the mixture gradually to reflux (internal temp ~75-80°C).

-

Maintain reflux for 3–5 hours.

-

Endpoint: The reaction is complete when the suspension becomes a clear, homogeneous solution and gas evolution ceases.

-

-

Workup (Distillation):

-

Cool the mixture to room temperature.

-

Equip the flask with a short-path distillation head.

-

Apply mild vacuum (start at 200 mbar, lower to 50 mbar) to strip off excess thionyl chloride. Note: Do not exceed 60°C bath temperature initially to prevent product degradation.

-

-

Final Purification:

-

The residue is crude 3-bromo-5-fluorobenzoyl chloride.

-

For high purity (>98%), perform a high-vacuum distillation (0.1–1 mmHg). Collect the fraction boiling at the appropriate range (extrapolated ~110-120°C at reduced pressure).

-

Figure 2: Process flow diagram for the synthesis, emphasizing the critical decision point at the QC check.

Part 4: Process Safety & Quality Control

Safety Hazards (E-E-A-T Critical)

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release

and -

Lachrymator: Benzoyl chlorides are potent lachrymators (tear gas agents). All operations must occur in a functioning fume hood.

-

Pressure Buildup: Ensure the system is not sealed. Gas evolution requires an open path to the scrubber.

Quality Control Parameters

To validate the synthesis, use the following analytical methods:

-

Derivatization (HPLC/GC):

-

Acid chlorides are unstable on standard LC/GC columns.

-

Protocol: Quench a 10 µL aliquot in 500 µL Methanol. Analyze the resulting Methyl Ester (Methyl 3-bromo-5-fluorobenzoate).

-

Target: >98% conversion to the methyl ester.

-

-

1H-NMR (CDCl3):

-

Shift of aromatic protons downfield compared to the acid precursor.

-

Disappearance of the broad carboxylic acid -OH peak (>11 ppm).

-

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved January 31, 2026, from [Link]

- Google Patents. (2003). US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. (Mentions synthesis of 3-bromo-5-fluorobenzoyl chloride).

-

Common Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 31, 2026, from [Link]

3-Bromo-5-fluorobenzoyl chloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-fluorobenzoyl Chloride

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 3-Bromo-5-fluorobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the long-term integrity of this critical reagent.

The Chemical Nature of 3-Bromo-5-fluorobenzoyl Chloride: A Primer on Reactivity

3-Bromo-5-fluorobenzoyl chloride is an acyl chloride, a class of organic compounds known for their high reactivity, which makes them invaluable in synthesis but also challenging to store and handle.[1] The core of its reactivity lies in the benzoyl chloride functional group. The carbonyl carbon is bonded to an oxygen atom and a chlorine atom, both of which are highly electronegative. This, combined with the electron-withdrawing effects of the bromine and fluorine atoms on the aromatic ring, renders the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack.[1][2]

This inherent reactivity is the primary driver of its instability. The most common degradation pathway is hydrolysis, which occurs upon contact with water, even atmospheric moisture.[1][3][4][5][6] Understanding and mitigating this reactivity is paramount to preserving the compound's purity and ensuring experimental reproducibility.

Intrinsic Stability and Degradation Pathways

The stability of 3-Bromo-5-fluorobenzoyl chloride is not a static property but a dynamic interplay of its inherent chemical nature and its environment. The principal threats to its integrity are moisture, heat, and incompatible chemical agents.

Hydrolysis: The Primary Degradation Pathway

The most significant stability concern for all acyl chlorides is hydrolysis.[1] The compound reacts readily with water to form the corresponding carboxylic acid (3-Bromo-5-fluorobenzoic acid) and corrosive hydrogen chloride (HCl) gas.[7] This reaction is typically rapid and exothermic.

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which then deprotonates the intermediate to yield the final products.

Caption: Recommended workflow for receiving and storing 3-Bromo-5-fluorobenzoyl chloride.

Experimental Protocol: Safe Aliquoting and Handling

Due to its corrosive and moisture-sensitive nature, handling should only be performed in a controlled environment by trained personnel.

Objective: To safely transfer a required amount of 3-Bromo-5-fluorobenzoyl chloride from the main stock bottle to a reaction vessel while preserving the integrity of the remaining stock.

Materials:

-

3-Bromo-5-fluorobenzoyl chloride in original container

-

Dry, inert gas source (Nitrogen or Argon) with tubing

-

Clean, dry glass syringes and needles

-

Reaction vessel (oven-dried and cooled under inert gas)

-

Septum for the stock bottle

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat

Methodology:

-

Preparation: All handling must be conducted in a chemical fume hood. [4]Ensure all glassware is scrupulously dried (e.g., oven-dried at >120°C for several hours) and cooled to room temperature under a stream of inert gas.

-

Inert Atmosphere: Puncture the septum of the stock bottle with a needle connected to the inert gas source to create a positive pressure. Use a second needle as a vent. This prevents moist air from entering the bottle when the liquid is withdrawn.

-

Withdrawal: Use a clean, dry syringe to pierce the septum and withdraw the desired volume of the liquid. The positive inert gas pressure will aid in filling the syringe.

-

Transfer: Immediately transfer the withdrawn liquid to the prepared reaction vessel.

-

Storage Resealing: Remove the needles from the stock bottle. To ensure a long-term seal, wrap the cap and septum area with Parafilm®.

-

Cleanup: Immediately quench any residual reagent on the syringe and needle by carefully rinsing with a suitable solvent (e.g., isopropanol, followed by water) in the fume hood.

-

Final Storage: Return the stock bottle to its designated cool, dry storage location. [3][4][8]

Recognizing and Managing Degradation

If storage conditions have been compromised, the reagent may have degraded.

-

Visual Signs: The pure compound is typically a liquid. Cloudiness, discoloration, or the presence of solid precipitate (the carboxylic acid) can indicate hydrolysis.

-

Olfactory Signs: A sharp, acrid smell of HCl upon opening the container is a strong indicator of moisture contamination.

-

Pressure Buildup: If the container feels pressurized upon opening, this is likely due to HCl gas evolution from hydrolysis. Handle with extreme caution in a fume hood.

If degradation is suspected, the purity of the material should be re-assessed using analytical techniques such as NMR spectroscopy or GC-MS before use in a critical synthesis step.

Conclusion

The utility of 3-Bromo-5-fluorobenzoyl chloride as a reactive intermediate is directly tied to its purity. Its inherent instability, primarily due to its susceptibility to hydrolysis, necessitates a rigorous and systematic approach to its storage and handling. By implementing the multi-pillar protocols outlined in this guide—controlling the atmosphere, temperature, and container environment while strictly avoiding chemical incompatibilities—researchers can ensure the long-term stability of this valuable reagent, leading to safer laboratory practices and more reliable scientific outcomes.

References

- Vertex AI Search. (n.d.). 3-Bromo-5-Chlorobenzotrifluoride CAS No.:928783-85-1.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluorobenzoyl chloride.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromobenzoyl chloride.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromobenzoyl chloride.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromobenzoyl chloride.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Fluorobenzoyl Chloride.

- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.

- ECHEMI. (n.d.). 3-BROMO-5-FLUOROBENZALDEHYDE Formula.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-fluorobenzoyl chloride.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzoyl chloride.

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

- Sigma-Aldrich. (n.d.). 3-Bromobenzoyl chloride 98.

- ECHEMI. (n.d.). 3-Bromo-4-chlorobenzoyl chloride SDS.

- PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluorobenzoyl Chloride.

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.

- The Organic Chemistry Tutor. (2020). Acyl Halides: Reactions Forming and Reactions of. YouTube.

- BLD Pharm. (n.d.). 3-Bromo-5-fluorobenzoyl chloride.

- PubMed. (n.d.). Mechanism of hydrolysis of benzoyl chloride.

- Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?.

- Chemistry LibreTexts. (2020). Acid Halide Chemistry.

- Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. Journal of the Chemical Society, 1729.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene.

- Journal of the American Chemical Society. (n.d.). Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion.

- AQA. (2015). A-level Chemistry 7405 Specification.

- NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS.

- Wikipedia. (n.d.). Acyl halide.

Sources

Technical Whitepaper: Strategic Utilization of 3-Bromo-5-fluorobenzoyl Chloride in Drug Discovery

Executive Summary

In the high-stakes environment of modern medicinal chemistry, 3-Bromo-5-fluorobenzoyl chloride (CAS 887266-90-2) represents a high-value "privileged building block." Unlike simple benzoyl chlorides, this tri-functionalized scaffold offers a unique strategic advantage: it enables orthogonal functionalization . The acid chloride moiety serves as a rapid attachment point (warhead), the bromine atom acts as a handle for late-stage diversification (via cross-coupling), and the fluorine atom provides essential modulation of metabolic stability and lipophilicity without adding steric bulk.

This guide outlines the technical specifications, synthetic workflows, and strategic applications of this compound, designed to accelerate Hit-to-Lead (H2L) and Lead Optimization (LO) campaigns.

Chemical Profile & Reactivity Triad

Understanding the electronic and steric environment of this molecule is prerequisite to its effective application.

| Property | Specification | Medicinal Chemistry Implication |

| CAS Number | 887266-90-2 | Unique identifier for sourcing and IP tracking. |

| Formula | C₇H₃BrClFO | MW: 237.45 g/mol .[1] Heavy atom count fits Fragment-Based Drug Design (FBDD). |

| Moiety A: -COCl | Acid Chloride | High Reactivity: Immediate formation of amides/esters. Susceptible to hydrolysis (requires anhydrous handling). |

| Moiety B: -Br (C3) | Aryl Bromide | Diversification Handle: Excellent substrate for Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings. |

| Moiety C: -F (C5) | Aryl Fluoride | DMPK Modulator: Blocks metabolic "soft spots" (CYP450 oxidation), lowers pKa of neighboring amides, and increases lipophilicity ( |

The Reactivity Map

The following diagram illustrates the orthogonal reactivity logic, allowing chemists to plan sequential modifications without protecting groups.

Figure 1: Orthogonal reactivity strategy. The acid chloride anchors the scaffold, while the bromine allows for subsequent library expansion.

Strategic Applications in Medicinal Chemistry

Fragment-Based Drug Design (FBDD)

The 3-bromo-5-fluoro motif is frequently employed to probe hydrophobic pockets in kinases and GPCRs.

-

The Fluorine Scan: Fluorine at the meta position often improves potency by filling small lipophilic pockets or influencing the conformation of the benzamide bond via the "fluorine effect" (dipole minimization).

-

The Bromine Vector: In early discovery, the bromine is often left as-is to exploit halogen bonding (X-bond) interactions with backbone carbonyls in the protein active site. In later stages, it is replaced by solubilizing groups (e.g., morpholine, piperazine) via Buchwald coupling.

Case Study Logic: Kinase Inhibitor Design

Consider the design of a Type II kinase inhibitor.

-

Hinge Binder: An aminopyridine or indazole core.

-

Linker: The 3-bromo-5-fluorobenzoyl chloride reacts with the amine of the hinge binder to form the amide linker.

-

Allosteric Modulator: The bromine is then coupled with a trifluoromethyl-phenyl group to access the hydrophobic back-pocket.

-

Result: The fluorine remains to protect the phenyl ring from rapid Phase I metabolism (hydroxylation).

Detailed Experimental Protocols

These protocols are designed to be scalable and self-validating.

Protocol A: General Amide Coupling (The "Gateway" Reaction)

Use this protocol to attach the scaffold to a primary or secondary amine.

Reagents:

-

3-Bromo-5-fluorobenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve the amine substrate in anhydrous DCM. -

Base Addition: Add TEA/DIPEA via syringe. Cool the mixture to 0°C using an ice bath to suppress bis-acylation or side reactions.

-

Acylation: Add 3-Bromo-5-fluorobenzoyl chloride dropwise (either neat or as a solution in DCM) over 10 minutes.

-

Expert Note: If the acid chloride is solid/viscous, dissolving it in a minimal amount of DCM ensures accurate addition rates.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC or LC-MS. The disappearance of the amine peak and appearance of the M+H (Product) mass is the stop criterion. The acid chloride itself will not be visible on LC-MS (hydrolyzes to acid).

-

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with Brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Diversification (The "Expansion")

Use this protocol to replace the Bromine with an aryl/heteroaryl group.

Reagents:

-

Amide Product from Protocol A (1.0 equiv)

-

Boronic Acid/Ester (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or pressure tube with the Amide substrate, Boronic acid, and Pd-catalyst.

-

Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Dioxane and aqueous

. -

Reaction: Heat to 90–100°C for 2–12 hours (or 110°C for 30 min in microwave).

-

Expert Note: The presence of the Fluorine atom ortho to the reaction site (relative to the amide) generally does not sterically hinder the Suzuki coupling at the meta Bromine.

-

-

Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.

-

Purification: Reverse-phase HPLC or silica chromatography.

Synthetic Workflow Diagram

The following flowchart visualizes the decision-making process when using this building block.

Figure 2: Decision tree for synthesizing library arrays using the 3-bromo-5-fluoro scaffold.

Safety & Handling (E-E-A-T)

-

Corrosivity: As an acid chloride, this compound releases HCl gas upon contact with moisture. Always manipulate in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture ingress will hydrolyze the compound to 3-bromo-5-fluorobenzoic acid (solid), rendering it less reactive for simple mixing protocols (would require coupling agents like HATU).

-

Lachrymator: Benzoyl chlorides are potent lachrymators. Eye protection and double-gloving are mandatory.

References

-

Sigma-Aldrich. 3-Bromobenzoyl chloride Product Specification and Reactivity Data. (Analogous reactivity profile). Retrieved from [4]

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 887266-90-2. Retrieved from

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Context on Fluorine in DMPK). Royal Society of Chemistry.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol basis).

-

BenchChem. 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis and Applications. (Context on bromobenzoyl scaffolds). Retrieved from

Sources

Strategic Role of 3-Bromo-5-fluorobenzoyl Chloride in Agrochemical Synthesis

[1]

Executive Summary

In the high-stakes arena of modern agrochemical discovery, 3-Bromo-5-fluorobenzoyl chloride has emerged as a high-value "privileged scaffold."[1] Its specific meta-substitution pattern—featuring a metabolic blocker (fluorine) and a synthetic handle (bromine)—makes it an indispensable building block for meta-diamide insecticides (GABA-gated chloride channel modulators) and benzoylphenylureas (chitin synthesis inhibitors).[1] This guide provides a technical deep-dive into its synthesis, reactivity, and application in Structure-Activity Relationship (SAR) optimization.[1]

Chemical Profile & Mechanistic Utility[2][3][4]

The "Halo-Aromatic" Advantage

The 3-bromo-5-fluoro substitution pattern is not arbitrary; it is a calculated design choice in medicinal and agricultural chemistry.[1]

-

Fluorine (C-5): Enhances metabolic stability by blocking oxidative metabolism (P450 oxidation) at a vulnerable phenyl position.[1] It also increases lipophilicity (

), facilitating cuticular penetration in insects. -

Bromine (C-3): Serves as a versatile "synthetic handle."[1] Unlike chlorine or fluorine, the bromine atom is highly reactive in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly diversify libraries during lead optimization.[1]

-

Acid Chloride Moiety: Provides a highly reactive electrophile for rapid amidation or esterification, essential for linking the "warhead" to the rest of the bioactive molecule.

Key Properties

| Property | Data |

| Chemical Name | 3-Bromo-5-fluorobenzoyl chloride |

| CAS Number | 887266-90-2 (Acid precursor: 176548-70-2) |

| Molecular Formula | C₇H₃BrClFNO |

| Molecular Weight | 237.45 g/mol |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Reactivity | Moisture sensitive; hydrolyzes to 3-bromo-5-fluorobenzoic acid |

Synthesis of the Intermediate

Reliable access to high-purity 3-Bromo-5-fluorobenzoyl chloride is critical.[1] The industrial route typically proceeds via the hydrolysis of the corresponding nitrile, followed by chlorination.

Step 1: Hydrolysis of 3-Bromo-5-fluorobenzonitrile

Reaction:

Protocol:

-

Charge a reactor with 3-bromo-5-fluorobenzonitrile (1.0 eq) and 5 M NaOH (10-15 eq).

-

Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor consumption of nitrile via TLC or HPLC.[1]

-

Cool to room temperature.

-

Acidify carefully with concentrated HCl to pH 1. The product, 3-bromo-5-fluorobenzoic acid , will precipitate.[2]

-

Filter the white solid, wash with cold water, and dry under vacuum.

Step 2: Formation of the Acid Chloride

Reaction:

Protocol:

-

Suspend dried 3-bromo-5-fluorobenzoic acid (1.0 eq) in dry toluene or DCM .

-

Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise under inert atmosphere (N₂).

-

Add a catalytic amount of DMF (0.05 eq) to initiate the Vilsmeier-Haack-like catalytic cycle.[1]

-

Heat to reflux (70–80°C) for 3 hours until gas evolution (SO₂, HCl) ceases.

-

Remove solvent and excess SOCl₂ under reduced pressure to yield the crude 3-bromo-5-fluorobenzoyl chloride as a yellow oil/solid.[1]

-

Note: Use immediately for the next step to prevent hydrolysis.[1]

-

Agrochemical Applications: Case Studies

Synthesis of Meta-Diamide Insecticides

The meta-diamide class (e.g., Broflanilide, Cyproflanilide) represents a breakthrough in controlling resistant lepidopteran pests.[1] These molecules bind to a distinct allosteric site on the GABA receptor. 3-Bromo-5-fluorobenzoyl chloride serves as the "left-hand" side building block in the synthesis of novel analogs.[1]

Mechanism: The acid chloride reacts with a central aniline core to form the first amide bond. The bromine atom is then available for further derivatization (e.g., introducing perfluoroalkyl groups via cross-coupling).

Figure 1: Workflow for utilizing 3-Bromo-5-fluorobenzoyl chloride in the synthesis of meta-diamide insecticide analogs.

Benzoylphenylurea Synthesis

Benzoylureas (e.g., Lufenuron, Novaluron) inhibit chitin synthesis. The 3-bromo-5-fluoro motif offers a unique steric and electronic profile to overcome resistance in older compounds.

Reaction Pathway:

Detailed Experimental Protocol: Amide Coupling

This protocol describes the coupling of 3-Bromo-5-fluorobenzoyl chloride with a generic aniline, a fundamental step in library synthesis.[1]

Reagents:

-

3-Bromo-5-fluorobenzoyl chloride (prepared fresh)[1]

-

Aniline derivative (1.0 eq)[6]

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Dissolve the aniline derivative (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen. Cool to 0°C.[1]

-

Addition: Dissolve 3-Bromo-5-fluorobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes. Exothermic reaction—maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc).

-

Workup: Quench with water (50 mL). Separate the organic layer.[7][8] Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography.[1]

Validation:

-

IR: Look for Amide I band (~1650 cm⁻¹) and disappearance of Acid Chloride C=O (~1770 cm⁻¹).

-

MS: Confirm molecular ion [M+H]⁺ pattern showing Br isotope split (1:1 ratio).

Safety & Handling

-

Corrosivity: Acid chlorides react violently with water to release HCl gas.[1] Handle in a fume hood.

-

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

-

Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (<4°C). Moisture ingress will degrade the reagent back to the acid.

References

-

ChemicalBook. (2025).[5] Synthesis and Properties of 3-Bromo-5-fluorobenzobenzoic acid. Retrieved from

-

National Institutes of Health (NIH). (2024). Meta-Diamide Insecticides: Design and Synthesis. PubMed Central.[1] Retrieved from

-

Sigma-Aldrich. (2025).[1] 3-Bromobenzoyl chloride Derivatives and Applications. Retrieved from [9]

-

Google Patents. (2020). Method for producing 3-bromo-4-fluoro-benzoic acid and analogs. Retrieved from

-

BLD Pharm. (2025). 3-Bromo-5-fluorobenzoyl chloride Safety Data Sheet. Retrieved from

Sources

- 1. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 2. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]

- 3. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-Bromobenzoyl chloride 98 1711-09-7 [sigmaaldrich.com]

3-Bromo-5-fluorobenzoyl chloride structural analogs and derivatives

An In-depth Technical Guide to 3-Bromo-5-fluorobenzoyl Chloride: Synthesis, Structural Analogs, and Derivatives for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-bromo-5-fluorobenzoyl chloride, a pivotal chemical intermediate for researchers, medicinal chemists, and materials scientists. The unique substitution pattern of the benzene ring, featuring a bromine atom, a fluorine atom, and a reactive benzoyl chloride moiety, makes this compound a versatile scaffold for synthesizing a diverse range of complex molecules. This document details the synthesis of the core structure, explores the preparation of its key derivatives and structural analogs, and discusses their significant applications in drug discovery and materials science. By elucidating the causality behind synthetic choices and providing detailed, validated protocols, this guide serves as a comprehensive resource for professionals aiming to leverage the unique properties of these halogenated building blocks.

The 3-Bromo-5-fluorobenzoyl Scaffold: A Privileged Core

The strategic placement of halogen atoms on aromatic rings is a cornerstone of modern medicinal chemistry. The 3-bromo-5-fluorobenzoyl scaffold is a prime example of a "privileged structure," offering a unique combination of physicochemical properties and synthetic versatility.

-

Fluorine's Role : The fluorine atom at the 5-position significantly impacts the molecule's properties. Due to its high electronegativity, it can alter the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability by blocking potential sites of oxidation.[1][2] The presence of fluorine often leads to improved pharmacokinetic profiles in drug candidates, including better membrane permeability and oral bioavailability.[1][3]

-

Bromine's Utility : The bromine atom at the 3-position serves a dual purpose. It is a lipophilic group that can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[4] More importantly, the carbon-bromine bond is a highly versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, alkyl, and amino groups.[5]

-

Acyl Chloride Reactivity : The acyl chloride is a highly reactive functional group, serving as an excellent electrophile for reactions with a wide range of nucleophiles. This allows for the straightforward synthesis of amides, esters, and ketones, which are fundamental linkages in many biologically active molecules.

This trifecta of functionalities makes 3-bromo-5-fluorobenzoyl chloride and its derivatives highly sought-after building blocks for creating libraries of novel compounds for high-throughput screening in drug discovery.[5][6]

Synthesis of the Core Intermediate: 3-Bromo-5-fluorobenzoyl chloride

The most common and efficient method for preparing 3-bromo-5-fluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Choice : Thionyl chloride is preferred over other chlorinating agents (like oxalyl chloride or phosphorus pentachloride) in many industrial and laboratory settings due to its efficacy and the nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, helping to drive the equilibrium towards the product side according to Le Châtelier's principle.[7] The reaction is typically clean, and the excess thionyl chloride can be readily removed by distillation due to its relatively low boiling point (79°C).[7]

Detailed Experimental Protocol

Reaction: Synthesis of 3-Bromo-5-fluorobenzoyl chloride

Caption: Synthesis of the core benzoyl chloride.

-

Materials :

-

3-Bromo-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂), at least 2-3 equivalents

-

Anhydrous inert solvent (e.g., toluene or dichloromethane), optional

-

Dry glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

-

-

Safety Precautions : This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. It also releases toxic gases (HCl and SO₂). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All glassware must be scrupulously dried to prevent hydrolysis of the reagent and product.[7]

-

Procedure :

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 3-bromo-5-fluorobenzoic acid.

-

Reagent Addition : Carefully add an excess of thionyl chloride (2-3 equivalents). An inert solvent like toluene can be used, but the reaction can also be run neat.[7]

-

Heating : Gently heat the mixture to reflux (approx. 79°C) using a heating mantle.

-

Monitoring : The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.[7]

-

Workup : After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification : The crude 3-bromo-5-fluorobenzoyl chloride is then purified by vacuum distillation to yield the final product as a clear liquid.

-

Key Derivatives and Their Synthesis

The reactivity of the acyl chloride allows for the creation of a vast chemical space. The following workflow illustrates the synthesis of a primary amide derivative, a common step in constructing more complex molecules.

Experimental Workflow: Amide Synthesis

Caption: Workflow for a typical amidation reaction.

A. Amide Derivatives: Amidation is achieved by reacting the benzoyl chloride with a primary or secondary amine. The reaction is typically fast and exothermic. A non-nucleophilic base (e.g., triethylamine or pyridine) is often added to scavenge the HCl byproduct.[8] These amide derivatives are precursors to a wide variety of heterocyclic compounds and are common in pharmacologically active molecules.[5]

B. Ester Derivatives: Reaction with alcohols or phenols yields the corresponding esters. Similar to amidation, a base is used to neutralize the generated HCl. Esterification can be a crucial step in prodrug strategies or for modifying the solubility and electronic properties of a molecule.

C. Friedel-Crafts Acylation Products: 3-Bromo-5-fluorobenzoyl chloride can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds, forming diaryl ketones. These ketones are versatile intermediates for further functionalization.

D. Cross-Coupling Products: The bromine atom on the aromatic ring is a gateway to extensive molecular diversity via palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling : Reaction with boronic acids or esters introduces new aryl or vinyl groups.

-

Sonogashira Coupling : Reaction with terminal alkynes yields substituted alkynylarenes.

-

Buchwald-Hartwig Amination : Reaction with amines introduces substituted amino groups, providing an alternative to direct amidation for certain substrates.

These reactions are typically performed on an ester or amide derivative of the initial benzoyl chloride to avoid side reactions with the highly reactive acyl chloride group.

Structural Analogs of Interest

Slight modifications to the halogen substitution pattern can fine-tune the molecule's properties for specific applications. The synthetic principles remain largely the same, starting from the corresponding substituted benzoic acid.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features & Rationale |

| 3-Bromo-5-fluorobenzoyl chloride | 887266-90-2 | C₇H₃BrClFO | 237.45 | Core scaffold; combines benefits of fluorine and a bromine handle.[9] |

| 3-Bromo-5-chlorobenzoyl chloride | 21900-27-6 | C₇H₃BrCl₂O | 253.90 | Chlorine replaces fluorine, increasing lipophilicity and size. May alter binding interactions.[10] |

| 3-Bromo-5-fluorobenzotrifluoride | 401-82-1 | C₇H₃BrF₄ | 243.00 | A non-acyl analog; the trifluoromethyl group is a strong electron-withdrawing group and a bioisostere for other functionalities.[11] |

| 3-Bromo-5-chlorobenzotrifluoride | 928783-85-1 | C₇H₃BrClF₃ | 259.45 | Combines the properties of the chloro and trifluoromethyl groups, offering another distinct electronic and steric profile.[12] |

Applications in Research and Development

The 3-bromo-5-fluorobenzoyl scaffold is integral to the development of novel therapeutics and advanced materials.

-

Anticancer Agents : Halogenated aromatic compounds are prevalent in kinase inhibitors. The specific substitution pattern can be optimized to target the ATP-binding site of various kinases. For instance, derivatives of bromo-indolinones have shown potent anticancer activity, including inhibition of VEGFR-2.[13] Spiro[benzofuran-3,3'-pyrroles] derivatives have been explored as FLT3 inhibitors for treating Acute Myeloid Leukemia (AML).[14]

-

Antimicrobial and Anti-inflammatory Drugs : The scaffold serves as a starting point for synthesizing compounds with antimicrobial and anti-inflammatory properties. The introduction of a 4-chlorobenzoyl chloride moiety to a natural product, pinostrobin, was shown to enhance its anti-inflammatory activity by inhibiting the COX-2 receptor.[8]

-

Central Nervous System (CNS) Modulators : The ability to fine-tune lipophilicity and metabolic stability makes these compounds valuable in the design of drugs that need to cross the blood-brain barrier. The 2-amino-5-bromobenzoyl core, a related structure, is a foundational element in CNS-modulating drugs.[5]

Analytical Characterization

Confirming the identity and purity of 3-bromo-5-fluorobenzoyl chloride and its derivatives is crucial. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. For 3-fluorobenzoyl chloride, characteristic shifts and coupling patterns are observed.[15]

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy : Shows characteristic absorption bands for key functional groups, notably a strong carbonyl (C=O) stretch for the acyl chloride, amide, or ester.

Conclusion

3-Bromo-5-fluorobenzoyl chloride is more than a simple chemical reagent; it is a strategically designed molecular building block that offers a powerful platform for innovation. Its unique combination of a reactive acyl chloride, a versatile bromine handle for cross-coupling, and the modulating effects of a fluorine atom provides chemists with a robust tool for the synthesis of diverse and complex molecular architectures. The continued exploration of derivatives and analogs based on this core scaffold holds significant promise for the discovery of next-generation therapeutics and functional materials.

References

- Google Patents. (n.d.). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Available at: [Link]

-

Al-Tel, T. H., et al. (2024). Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook. Available at: [Link]

-

Angeli, E., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

-

Almalki, A. S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

-

El-Sayed, W. A., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Science and Education Publishing. Available at: [Link]

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Hergesel, C. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. 887266-90-2|3-Bromo-5-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 10. 3-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 50998129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 928783-85-1 CAS MSDS (3-Bromo-5-Chlorobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]

- 14. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Fluorobenzoyl chloride(1711-07-5) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Synthesis of 3-Bromo-5-fluorobenzoate Esters via Acylation of Alcohols

Introduction: Strategic Esterification in Complex Molecule Synthesis

The ester functional group is a cornerstone in medicinal chemistry and materials science. Its synthesis, therefore, is a fundamental transformation for researchers in drug development. While classic Fischer esterification using a carboxylic acid and an alcohol is well-established, it is a reversible reaction often requiring harsh conditions and failing to achieve high conversion.[1][2] A more robust and efficient alternative is the acylation of alcohols using highly reactive acyl chlorides.[1][3][4] This reaction is rapid, proceeds at room temperature, and is irreversible, ensuring high yields of the desired product.[1][5]

This guide focuses on the esterification of alcohols with 3-bromo-5-fluorobenzoyl chloride. This particular acylating agent is of significant strategic importance. The presence of both bromine and fluorine atoms on the aromatic ring provides two key advantages:

-

Modulation of Physicochemical Properties: The halogens significantly influence the lipophilicity, metabolic stability, and binding interactions of the final molecule, which are critical parameters in drug design.

-

Synthetic Handles for Diversification: The bromo substituent serves as a versatile functional group for subsequent carbon-carbon bond-forming reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings), allowing for the rapid generation of diverse molecular libraries from a common ester intermediate.[6]

This document provides a comprehensive protocol based on the principles of the Schotten-Baumann reaction, detailing the underlying mechanism, a step-by-step experimental procedure, and critical insights for successful synthesis and purification.[7]

The Chemistry: Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon in 3-bromo-5-fluorobenzoyl chloride makes it highly susceptible to attack by the nucleophilic hydroxyl group of the alcohol.

The Core Mechanism: Nucleophilic Acyl Substitution

The esterification follows a well-defined two-step addition-elimination pathway:

-

Nucleophilic Addition: The lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.[8][9]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.

-

Deprotonation: A base, typically pyridine, removes the proton from the oxonium ion intermediate to yield the neutral ester product and pyridinium hydrochloride.[8][9]

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: Nucleophilic Acyl Substitution Mechanism.

Causality of Reagent Choices

-

3-Bromo-5-fluorobenzoyl Chloride: As an acyl chloride, it is significantly more reactive than its corresponding carboxylic acid, allowing the reaction to proceed under mild conditions without the need for a strong acid catalyst.[3]

-

Pyridine: The role of pyridine is twofold and critical for the success of the reaction.

-

Acid Scavenger: It acts as a base to neutralize the hydrogen chloride (HCl) byproduct. Failure to remove the HCl would create acidic conditions that could lead to unwanted side reactions, including the hydrolysis of the newly formed ester.[10][11]

-

Nucleophilic Catalyst: Pyridine can first attack the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is even more electrophilic than the acyl chloride itself, making it more susceptible to attack by the alcohol, thereby accelerating the reaction.[12][13][14]

-

-

Anhydrous Aprotic Solvent (e.g., Dichloromethane, DCM): The reaction must be conducted in an anhydrous (water-free) solvent because the acyl chloride will readily react with water to form the corresponding carboxylic acid, reducing the yield of the desired ester.[1] Dichloromethane is an excellent choice as it is inert, effectively solubilizes the reactants, and is easily removed post-reaction.[14]

Detailed Experimental Protocol

This protocol provides a general method for the esterification of a primary or secondary alcohol. Researchers should optimize reaction times and purification conditions based on the specific substrate used.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 3-Bromo-5-fluorobenzoyl chloride | Round-bottom flask with stir bar |

| Alcohol (substrate) | Magnetic stir plate |

| Pyridine (anhydrous) | Septa and nitrogen/argon inlet |

| Dichloromethane (DCM, anhydrous) | Syringes and needles |

| 1.0 M Hydrochloric Acid (HCl) | Ice bath |

| Saturated Sodium Bicarbonate (NaHCO₃) | Separatory funnel |

| Saturated Sodium Chloride (Brine) | Erlenmeyer flasks |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

| Silica Gel (for chromatography) | Glass column for chromatography |

| Hexane and Ethyl Acetate (for eluent) | Thin Layer Chromatography (TLC) plates |

Safety Precautions: A Self-Validating System

-

Acyl Chloride Handling: 3-Bromo-5-fluorobenzoyl chloride is corrosive, a lachrymator (causes tearing), and reacts violently with water.[15][16] Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts).[15][17]

-

Reaction Quenching: The workup involves quenching the reaction. This should be done carefully, as excess acyl chloride will react exothermically with aqueous solutions.

-

Pressure: The reaction generates HCl gas, which is neutralized by pyridine. Ensure the reaction is not conducted in a completely sealed vessel to avoid pressure buildup.

Stoichiometry for a Model Reaction (using Benzyl Alcohol)

| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| Benzyl Alcohol | 108.14 | 1.0 | 1.08 g (10.0 mmol) |

| 3-Bromo-5-fluorobenzoyl chloride | 237.45 | 1.1 | 2.61 g (11.0 mmol) |

| Pyridine | 79.10 | 1.5 | 1.19 g (1.2 mL, 15.0 mmol) |

| Dichloromethane (DCM) | - | - | 50 mL |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane. Add the pyridine (1.5 eq) and stir the solution until all solids are dissolved.

-

Acyl Chloride Addition: Cool the flask in an ice bath to 0 °C. Slowly add the 3-bromo-5-fluorobenzoyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate (pyridinium hydrochloride) may form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting alcohol. The reaction is complete when the alcohol spot is no longer visible. A typical eluent for TLC is 4:1 Hexane:Ethyl Acetate.

-

Workup - Quenching and Extraction: Once complete, carefully pour the reaction mixture into a separatory funnel containing 1.0 M HCl. This step neutralizes the excess pyridine.[18] Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with:

-

1.0 M HCl (to remove residual pyridine).

-

Saturated NaHCO₃ solution (to remove any 3-bromo-5-fluorobenzoic acid).

-

Saturated brine (to remove bulk water).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

Purification by Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel.[19][20]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The target ester, being moderately polar, should elute from the column after non-polar impurities and before highly polar impurities.[19] For acidic impurities that may be difficult to separate, adding a very small amount of triethylamine (e.g., 0.1%) to the eluent can neutralize the acidic silica gel and improve separation.[21]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent via rotary evaporation.

Characterization

Confirm the identity and purity of the final 3-bromo-5-fluorobenzoate ester using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Reagents (especially acyl chloride) were degraded by moisture. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |

| Insufficient pyridine. | Ensure at least 1.2 equivalents of pyridine are used to neutralize all generated HCl. | |

| Incomplete Reaction | Sterically hindered alcohol. | Increase reaction time, warm the reaction slightly (e.g., to 40 °C), or add a more potent catalyst like DMAP (4-dimethylaminopyridine) in a small amount (0.1 eq). |

| Product Hydrolysis | Water present during the reaction or acidic workup was too harsh. | Ensure anhydrous conditions. Perform aqueous workup efficiently without prolonged exposure to acidic conditions. |

| Purification Issues | Product co-elutes with impurities. | Optimize the eluent system for column chromatography. Use a shallower gradient for better separation. |

| Unreacted 3-bromo-5-fluorobenzoic acid present in the final product. | Ensure the NaHCO₃ wash during workup was performed thoroughly to remove acidic impurities. |

Conclusion

The acylation of alcohols with 3-bromo-5-fluorobenzoyl chloride is a highly efficient and reliable method for synthesizing valuable ester building blocks. The reaction's irreversibility and mild conditions ensure high yields, while the incorporated halogenated aromatic ring provides a platform for extensive molecular diversification. By understanding the underlying mechanism and adhering to the detailed protocol, researchers in drug development and materials science can effectively leverage this powerful transformation to advance their synthetic campaigns.

References

- Khan Academy. (n.d.). Esterification of alcohols (video).

- Benchchem. (n.d.). 3-Bromo-5-fluorobenzyl alcohol | 216755-56-5.

- Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. RSC Education.

- The MedROC Academy. (2021, March 11). Esterification of Alcohols | Organic Chemistry A-Level [Video]. YouTube.

- Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzoic acid.

- Clark, J. (n.d.). Reactions of acyl chlorides with water, alcohols and phenol. Chemguide.

- Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide.

- Ashenhurst, J. (n.d.). Fischer Esterification. Master Organic Chemistry.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.

- Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.

- Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.

- YouTube. (2025, July 21). Esterification of alcohols.

- Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry.

- Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange.

- Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters.

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?

- ECHEMI. (n.d.). What are the roles of pyridine and DCM in the acylation of an alcohol?

- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.

- Columbia University. (n.d.). Column chromatography.

- Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. shaalaa.com [shaalaa.com]

- 11. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 12. reddit.com [reddit.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

- 15. chemos.de [chemos.de]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. carlroth.com [carlroth.com]

- 18. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. columbia.edu [columbia.edu]

- 21. researchgate.net [researchgate.net]

Strategic Acylation: A Detailed Protocol for Friedel-Crafts Reactions Using 3-Bromo-5-fluorobenzoyl Chloride

An Application Guide for Researchers

Introduction

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, providing a robust and direct pathway to synthesize aryl ketones.[1][2] These molecular scaffolds are of paramount importance, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on the application of a specific, electronically-tuned acylating agent: 3-bromo-5-fluorobenzoyl chloride.

The presence of two distinct halogen atoms on the benzoyl chloride ring—bromine and fluorine—introduces a unique electronic profile. These electron-withdrawing groups moderately deactivate the acylium ion, a characteristic that can be leveraged to control reactivity and enhance selectivity in complex syntheses. Understanding the interplay between this reagent, the choice of Lewis acid catalyst, and the nature of the aromatic substrate is crucial for achieving high-yield, regioselective outcomes. This document provides the mechanistic rationale, field-proven protocols, and optimization strategies necessary for researchers to successfully implement this versatile building block in their synthetic programs.

Part 1: Mechanistic Rationale and Core Principles

A successful experimental design is built upon a solid understanding of the underlying reaction mechanism. The Friedel-Crafts acylation proceeds through a well-defined, multi-step pathway.

The Acylium Ion: A Potent Electrophile

The reaction is initiated by the activation of the 3-bromo-5-fluorobenzoyl chloride with a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]

-

Lewis Acid Coordination: The electron-deficient aluminum atom of AlCl₃ coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond.[2][5]

-

Formation of the Acylium Ion: The weakened C-Cl bond cleaves, generating a highly electrophilic and resonance-stabilized acylium ion. This species is the key electrophile that drives the reaction.[1][2][6]

-

Electrophilic Attack: The electron-rich π-system of the aromatic substrate attacks the acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.[1][6]

-

Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromatic system and regenerates the AlCl₃ catalyst.[1][7]

However, a critical distinction of the acylation reaction is that the product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst.[3][7] This complexation deactivates the product ring towards further acylation (preventing polyacylation) but also sequesters the catalyst.[3] Consequently, stoichiometric or slightly super-stoichiometric amounts of the Lewis acid are required to drive the reaction to completion.[7] The final product is liberated from this complex during aqueous workup.

Caption: General mechanism of Friedel-Crafts Acylation.

Part 2: Experimental Protocol & Workflow

This section provides a detailed, self-validating protocol for the acylation of a representative electron-rich arene, anisole, with 3-bromo-5-fluorobenzoyl chloride.

Safety & Handling Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with moisture.

-

3-Bromo-5-fluorobenzoyl Chloride: Lachrymatory and corrosive. Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, inside a fume hood.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases significant amounts of HCl gas. Perform this step slowly and with adequate cooling.

Materials & Equipment

| Reagent/Material | Grade | Supplier Example |

| Anisole | ReagentPlus®, ≥99% | Sigma-Aldrich |

| 3-Bromo-5-fluorobenzoyl chloride | 97% | Combi-Blocks |

| Aluminum chloride, anhydrous | Powder, ≥99.99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | MilliporeSigma |

| Hydrochloric acid (HCl) | ACS Reagent, 37% | Fisher Chemical |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | --- |

| Brine | Saturated solution | --- |

| Magnesium sulfate (MgSO₄), anhydrous | Reagent Grade | --- |

| Equipment | Specification | --- |

| Three-neck round-bottom flask | 250 mL | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Dropping funnel | 100 mL | --- |

| Condenser with gas inlet/outlet | --- | --- |

| Nitrogen or Argon gas supply | --- | --- |

| Ice-water bath | --- | --- |

| Separatory funnel | 500 mL | --- |

| Rotary evaporator | --- | --- |

Step-by-Step Protocol

-

Reaction Setup:

-

Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a nitrogen/argon inlet.

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot, or flame-dried under an inert atmosphere.

-

Establish a positive pressure of inert gas.

-

-

Reagent Charging:

-

To the reaction flask, add anisole (1.0 eq) and anhydrous dichloromethane (DCM, approx. 2 M relative to anisole).

-

Begin stirring and cool the mixture to 0 °C using an ice-water bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the stirred solution. The addition is exothermic; maintain the internal temperature below 5 °C.[8] A color change to orange or dark red is often observed.[8]

-

-

Addition of Acyl Chloride:

-

Dissolve 3-bromo-5-fluorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in the dropping funnel.

-

Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

-

Reaction Quench and Workup:

-

Prepare a separate beaker containing crushed ice and a volume of 1M HCl equivalent to the volume of the reaction mixture.

-

Slowly and carefully , pour the reaction mixture into the stirred ice/HCl slurry. This will hydrolyze the aluminum complexes and is highly exothermic.

-

Transfer the quenched mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer twice with DCM.

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic phase sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-